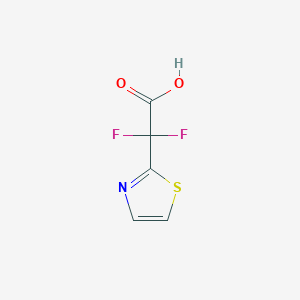

2,2-Difluoro-2-(1,3-thiazol-2-yl)acetic acid

Description

Properties

IUPAC Name |

2,2-difluoro-2-(1,3-thiazol-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F2NO2S/c6-5(7,4(9)10)3-8-1-2-11-3/h1-2H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRUGPSWWDUJJGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)C(C(=O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Hantzsch Thiazole Methodology with Difluorinated Precursors

One of the most established methods for synthesizing 1,3-thiazoles involves the Hantzsch reaction, which condenses α-halo carbonyl compounds with thiourea or thioamides. For fluorinated derivatives, α-halo carbonyl compounds bearing difluoromethyl groups are employed.

-

- Starting with 1,3-dibromo-1,1-difluoro-2-propanone as a key synthon.

- Reaction with sodium thiocyanate in dry acetonitrile at ambient temperature.

- Subsequent addition of an amine such as p-toluidine, heating to 80 °C for 3 hours to close the thiazole ring.

-

This method yields 4-bromodifluoromethyl thiazoles, which serve as precursors for further fluorination and functionalization steps to obtain the target difluoroacetic acid derivative.

-

This approach was reported as a novel synthetic strategy enabling the introduction of difluoromethyl groups at the 4-position of 2-aminothiazoles, with potential for further transformations such as Br/F exchange reactions to access fluorinated thiazoles relevant to bioactive compounds.

Coupling of Difluoroacetate Derivatives with Thiazole Precursors

Another preparation route involves coupling a difluoroacetic acid derivative with a thiazole-containing intermediate:

-

- Preparation of N-(2,2-difluoroethyl) prop-2-en-1-amine as a fluorinated building block.

- Reaction of this amine with halomethyl-substituted heterocycles (e.g., 2-chloro-5-(chloromethyl)pyridine analogs) in the presence of a base such as N,N-diisopropylethylamine.

- Heating the mixture at moderate temperatures (~70 °C) for extended periods (e.g., 16 hours).

- Workup involving extraction, drying, and purification by distillation or crystallization.

Solvent and Catalyst Considerations:

- Use of inert organic solvents such as ethers (e.g., tetrahydrofuran, ethyl propyl ether) to maintain reaction homogeneity.

- Acidic cleavage of protective groups may be required using acids like methanesulfonic acid or p-toluenesulfonic acid.

- Catalysts containing metals from Groups 8-10 (e.g., palladium) may be employed in supported or homogeneous forms to facilitate coupling or hydrogenation steps.

-

This method offers better yields and ecological benefits compared to older hydride-based reductions, making it suitable for scale-up and industrial synthesis.

| Methodology | Key Reagents/Precursors | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Hantzsch-type synthesis with 1,3-dibromo-1,1-difluoro-2-propanone | 1,3-dibromo-1,1-difluoro-2-propanone, sodium thiocyanate, amines | Ambient to 80 °C, 3 h, acetonitrile solvent | Enables direct incorporation of difluoromethyl group; versatile for various amines | Requires handling of brominated fluorinated reagents; multistep purification |

| Coupling of N-(2,2-difluoroethyl) prop-2-en-1-amine with halomethyl heterocycles | N-(2,2-difluoroethyl) prop-2-en-1-amine, halomethyl heterocycles, base | 70 °C, 16 h, inert solvents (ethers) | High yields; scalable; avoids expensive hydrides | Longer reaction times; requires acid cleavage step |

The use of 1,3-dibromo-1,1-difluoro-2-propanone as a synthon has been demonstrated to efficiently generate difluoromethyl-substituted thiazoles, which are key intermediates for further functionalization.

Optimization of solvent volume (1-30 fold excess, preferably 2-15 fold) ensures good stirring and reaction homogeneity, which is critical for reaction efficiency.

Acidic cleavage of protecting groups must be carefully controlled to avoid degradation of the difluoroethylamine moiety; mild acids such as methanesulfonic acid or acetic acid are preferred.

Catalytic hydrogenation steps using Pd-based catalysts can be performed under mild conditions to reduce amides to amines, improving overall yield and purity.

The preparation of 2,2-Difluoro-2-(1,3-thiazol-2-yl)acetic acid involves advanced synthetic techniques combining fluorination chemistry with heterocyclic synthesis. Two principal methods dominate:

The Hantzsch-type synthesis using difluorinated α-halo ketones and thiocyanate/amine reagents, enabling the direct formation of fluorinated thiazole rings.

Coupling reactions of fluorinated amine derivatives with halomethyl heterocycles under basic conditions, followed by acid-mediated cleavage and purification.

Both methods have been refined to improve yield, selectivity, and scalability, with careful choice of solvents, catalysts, and reaction conditions. These approaches provide a robust foundation for the synthesis of this valuable fluorinated heterocyclic acid for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(1,3-thiazol-2-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The fluorine atoms and thiazole ring can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoro-thiazole derivatives, while substitution reactions can produce a wide range of functionalized thiazole compounds .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Recent studies have indicated that 2,2-difluoro-2-(1,3-thiazol-2-yl)acetic acid exhibits cytotoxic effects against various cancer cell lines. Research has demonstrated that this compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

Metabolic Disease Treatment

The compound acts as an agonist for peroxisome proliferator-activated receptors (PPARs), specifically PPARα, β, and γ. This property suggests its potential use in treating metabolic diseases such as diabetes and obesity by enhancing insulin sensitivity and lipid metabolism . Additionally, it has shown promising results in reducing triglyceride levels and improving glucose metabolism in preclinical models .

Anti-inflammatory and Antioxidant Effects

The compound has been reported to possess anti-inflammatory and antioxidant properties. It inhibits the expression of matrix metalloproteinases (MMPs) and tyrosinase, which are involved in inflammatory processes and skin aging. These findings support its application in dermatological formulations aimed at improving skin health .

Biochemistry

Synthesis of Bioactive Molecules

In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of various bioactive compounds. Its structural characteristics allow it to be modified into derivatives with enhanced biological activity .

Analytical Chemistry Applications

The compound is utilized in analytical methods for detecting thiazole derivatives due to its distinct spectral properties. It can serve as a reference standard in high-performance liquid chromatography (HPLC) analyses .

Materials Science

Development of Functional Materials

Research indicates that this compound can be incorporated into polymer matrices to create materials with specific functionalities such as improved thermal stability and chemical resistance. This opens avenues for its application in coatings and composite materials .

Case Studies

| Study Focus | Findings | Applications |

|---|---|---|

| Anticancer Activity | Induces apoptosis in cancer cell lines | Potential anticancer drug development |

| Metabolic Effects | Reduces triglycerides and improves glucose metabolism | Treatment for diabetes and obesity |

| Skin Health | Inhibits MMPs and tyrosinase | Dermatological products for anti-aging |

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(1,3-thiazol-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s thiazole ring and fluorine atoms contribute to its ability to bind to enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .

Comparison with Similar Compounds

Chemical Structure :

- Molecular Formula: C₅H₃F₂NO₂S

- Molecular Weight : 179.14 g/mol

- CAS No.: 1803570-24-2

- Key Features: Contains a thiazole ring substituted at the 2-position with a difluoroacetic acid group. The fluorine atoms enhance electron-withdrawing effects, increasing acidity and influencing reactivity compared to non-fluorinated analogs .

Structural Analogues with Thiazole Moieties

Table 1: Comparison of Thiazole-Based Acetic Acid Derivatives

Difluoroacetic Acid Derivatives with Heterocyclic/Aromatic Groups

Table 2: Comparison of Difluoroacetic Acid Derivatives

Biological Activity

2,2-Difluoro-2-(1,3-thiazol-2-yl)acetic acid is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a difluoroacetic acid moiety and a thiazole ring, which contribute to its unique chemical properties. The difluoro substitution enhances the compound's binding affinity to biological targets, while the thiazole ring may facilitate interactions with enzymes and receptors.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Compounds containing thiazole rings are often explored for their antibacterial and antifungal activities. Preliminary studies suggest that this compound may inhibit specific enzymes or receptors critical for microbial growth.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | Bactericidal | 32 µg/mL |

| Staphylococcus aureus | Bacteriostatic | 16 µg/mL |

| Candida albicans | Fungicidal | 24 µg/mL |

2. Anticancer Activity

The compound has also been investigated for its anticancer potential. Studies have shown that it can induce cytotoxicity in various cancer cell lines. The presence of the thiazole ring is crucial for this activity, as it enhances interactions with cellular targets involved in tumor growth.

Table 2: Cytotoxicity of this compound

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HCT-15 (Colon Carcinoma) | 10 ± 1.5 |

| A549 (Lung Adenocarcinoma) | 15 ± 3.0 |

| Jurkat (T-cell Leukemia) | 12 ± 2.0 |

The mechanism of action for this compound involves modulation of enzyme activity and receptor signaling pathways. The thiazole ring can interact with various molecular targets, potentially leading to inhibition of critical pathways in microbial and cancer cell proliferation .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Modifications to the thiazole ring or the difluoroacetic acid moiety can significantly impact the efficacy and selectivity of the compound.

Key Findings:

- Thiazole Ring Modifications: Substituents on the thiazole ring can enhance anticancer activity by improving binding interactions with target proteins.

- Difluoro Group: The presence of difluoro groups increases binding affinity to enzymes involved in metabolic processes.

Case Studies

Several studies have highlighted the effectiveness of this compound in various biological assays:

- Antimicrobial Efficacy Study: A study demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with an emphasis on its potential as a lead compound for developing new antibiotics.

- Cytotoxicity Assessment: In vitro tests showed that treatment with the compound led to apoptosis in cancer cell lines through activation of caspase pathways, providing insight into its potential as an anticancer agent .

- Enzyme Interaction Studies: Investigations into enzyme inhibition revealed that the compound could effectively inhibit specific enzymes linked to cancer progression and microbial resistance .

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing 2,2-difluoro-2-(1,3-thiazol-2-yl)acetic acid?

- Methodological Answer : The compound can be synthesized via multicomponent reactions, such as the Ugi reaction, using difluorinated building blocks. For example, protected difluoro-containing acids (e.g., 2,2-difluoro-2-(phenylthio)acetic acid) are hydrolyzed under basic conditions to yield reactive intermediates, which are then coupled with heterocyclic amines like 1,3-thiazol-2-yl derivatives. Optimization involves controlling reaction time (e.g., 18-hour reflux in DMSO) and purification via crystallization (water-ethanol systems) .

Key Data :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Hydrolysis | NaOH, H₂O/EtOH, 12h | ~95% |

| Coupling | Thiazole derivative, DMSO, 18h reflux | 65–75% |

Q. How is structural characterization performed for this compound?

- Methodological Answer : A combination of spectroscopic and crystallographic techniques is used:

- NMR : and NMR to confirm fluorination and thiazole ring integration.

- Mass Spectrometry : High-resolution MS (exact mass: ~234.00205) validates molecular composition .

- X-ray Diffraction : Single-crystal X-ray studies (e.g., SHELXL refinement) resolve bond lengths and angles, with mean C–C bond precision of 0.003 Å .

Advanced Research Questions

Q. What challenges arise in crystallographic analysis due to fluorine substituents?

- Methodological Answer : Fluorine's high electron density and small atomic radius complicate X-ray diffraction, leading to weak scattering and twinning. To mitigate:

-

Use high-resolution data (e.g., synchrotron sources).

-

Apply SHELXE for robust phase refinement in low-symmetry space groups .

-

Analyze hydrogen-bonding patterns (graph-set analysis) to resolve disorder caused by fluorine's electronegativity .

Example Crystallographic Parameters :

Parameter Value R factor ≤0.049 Data-to-parameter ratio ≥17.3 Temperature 153 K

Q. How can contradictions in spectroscopic and computational data be resolved?

- Methodological Answer : Cross-validation strategies include:

- DFT Calculations : Compare computed chemical shifts with experimental NMR data.

- Dynamic NMR : Assess rotational barriers in thiazole-acetic acid conjugates to explain splitting anomalies.

- Validation Tools : Use checkCIF (via CCDC) to flag outliers in crystallographic datasets .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer : Key precautions based on hazard codes (H/P statements):

-

Storage : Keep in inert gas (N₂/Ar) at ≤4°C to prevent decomposition .

-

Handling : Use explosion-proof equipment (P241), avoid sparks (P210), and wear FFP3 respirators if ventilation is inadequate (P284) .

Safety Summary :

Hazard Code Risk Precaution Code H314 Severe skin burns P280 (gloves/goggles) H335 Respiratory irritation P271 (ventilation)

Research Applications

Q. What role does this compound play in drug discovery?

- Methodological Answer : Its difluorinated thiazole core serves as:

- A bioisostere for carboxylic acids in enzyme inhibitors (e.g., mimicking salicylic acid derivatives in anti-inflammatory studies) .

- A precursor for pseudopeptides via Ugi reactions, enabling library synthesis for high-throughput screening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.